tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate
Overview
Description
Tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate is a complex organic compound that features a tert-butyl group, a tert-butoxycarbonyl group, and a 7-chloro-1H-imidazo[4,5-c]pyridin-4-yl moiety. This compound is often used in organic synthesis, particularly in the protection of amino groups due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with the appropriate amine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, with a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the tert-butyl group.
Reduction: Reduction reactions can target the imidazo[4,5-c]pyridin-4-yl moiety.
Substitution: The chloro group in the 7-chloro-1H-imidazo[4,5-c]pyridin-4-yl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl alcohol derivatives, while substitution reactions can produce various substituted imidazo[4,5-c]pyridin-4-yl derivatives.
Scientific Research Applications
Tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate is widely used in scientific research due to its versatility:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate involves its role as a protecting group. The tert-butoxycarbonyl group can be added to amines to protect them during chemical reactions. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: Another protecting group used for amines, but with a benzyloxy group instead of a tert-butoxycarbonyl group.
tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate: A similar compound with a bromopyrimidine moiety.
Uniqueness
Tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate is unique due to its combination of a tert-butyl group, a tert-butoxycarbonyl group, and a chloro-substituted imidazo[4,5-c]pyridin-4-yl moiety. This combination provides specific reactivity and stability that are advantageous in various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(7-chloro-3H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O4/c1-15(2,3)24-13(22)21(14(23)25-16(4,5)6)12-11-10(19-8-20-11)9(17)7-18-12/h7-8H,1-6H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIMJYBHBATPAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C2=C1NC=N2)Cl)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114159 | |
Record name | Imidodicarbonic acid, 2-(7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001114159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-14-3 | |
Record name | Imidodicarbonic acid, 2-(7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidodicarbonic acid, 2-(7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001114159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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